molecular formula C16H14BrCl2NO3S2 B2884904 2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine CAS No. 441740-63-2

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine

Cat. No.: B2884904
CAS No.: 441740-63-2
M. Wt: 483.22
InChI Key: OGXZJNWFGMHDFS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a thiazolidine derivative characterized by a brominated and methoxylated phenyl group at position 2 and a 3,4-dichlorophenyl sulfonyl group at position 3 of the thiazolidine ring. Thiazolidines are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in its halogenated aromatic substituents, which are often associated with enhanced lipophilicity and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO3S2/c1-23-15-5-2-10(8-12(15)17)16-20(6-7-24-16)25(21,22)11-3-4-13(18)14(19)9-11/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXZJNWFGMHDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine typically involves the reaction of 3-bromo-4-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiazolidine-2-thione under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine would depend on its specific biological target. Generally, thiazolidines can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-(p-Tolylimino)-3-(4-tolyl)-5-[5-(3,4-dichlorophenyl)-2-furylidene]-4-thiazolidinone

This derivative features a 3,4-dichlorophenyl group linked via a furylidene moiety. It exhibits broad-spectrum antimicrobial activity against Bacillus megaterium, Staphylococcus aureus, and Aspergillus niger, attributed to its ability to disrupt peptidoglycan biosynthesis by inhibiting MurB . Compared to the target compound, the dichlorophenyl group here is conjugated to a furan ring rather than a sulfonyl group, suggesting that electronic effects (e.g., electron-withdrawing sulfonyl vs. furylidene) may influence target specificity.

Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)

This urea-containing thiazole-piperazine hybrid (MW: 548.1 g/mol) shares the 3,4-dichlorophenyl motif but lacks the thiazolidine core.

Sulfonyl-Containing Analogs

2-(3-Bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine

This analog (CAS: 2309797-64-4, MW: 446.4 g/mol) replaces the 3,4-dichlorophenyl sulfonyl group with a trimethylpyrazole sulfonyl moiety.

BD 1008 and BD 1047

These sigma receptor ligands incorporate a 3,4-dichlorophenyl ethylamine backbone.

Functional Group Impact on Bioactivity

  • Halogen Substituents: Bromine and chlorine atoms enhance lipophilicity and resistance to metabolic degradation. The 3-bromo-4-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to non-halogenated analogs.
  • Sulfonyl Group : The 3,4-dichlorophenyl sulfonyl moiety likely increases electrophilicity, favoring covalent or polar interactions with enzymes or receptors, as seen in MurB inhibitors .

Tabulated Comparison of Key Compounds

Table 1. Structural and functional comparison of 2-(3-bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine with analogs.

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Reference
Target Compound 3-Bromo-4-methoxyphenyl, 3,4-dichlorophenyl sulfonyl Not reported Hypothesized enzyme/receptor modulation
2-(p-Tolylimino)-3-(4-tolyl)-5-[5-(3,4-dichlorophenyl)-2-furylidene]-4-thiazolidinone 3,4-Dichlorophenyl furylidene Not reported Antimicrobial (MurB inhibition)
Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) 3,4-Dichlorophenyl ureido, thiazole 548.1 Not explicitly stated
BD 1008 3,4-Dichlorophenyl ethylamine Not reported Sigma receptor ligand
2-(3-Bromo-4-methoxyphenyl)-3-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)thiazolidine Trimethylpyrazole sulfonyl 446.4 Not reported

Research Implications and Limitations

While the provided evidence highlights the pharmacological significance of thiazolidines and halogenated aromatics, specific data on the target compound’s synthesis, stability, and activity are absent. Further studies should focus on:

Synthetic Optimization : Yield improvements using methodologies from analogous compounds (e.g., ~88% yields for piperazine-thiazole hybrids ).

Biological Screening : Testing against bacterial strains (e.g., S. aureus) and sigma receptors to validate hypothesized activities .

Structure-Activity Relationship (SAR) : Systematic variation of sulfonyl and halogen groups to refine target selectivity.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C18H16BrCl2N1O3S1
  • Molecular Weight : 424.25 g/mol
  • CAS Number : 4111175

Biological Activity Overview

The biological activity of thiazolidine derivatives often correlates with their structural components. The presence of bromine and methoxy groups in this compound may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidine derivatives can exhibit significant anticancer properties. For instance, a study on related compounds showed that structural modifications influenced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine on the phenyl ring is often associated with increased antiproliferative activity .

CompoundCell LineIC50 (µM)
This compoundA431<10
Related Thiazolidine DerivativeHT29<5

The above table illustrates the potency of thiazolidine derivatives against cancer cell lines, indicating that modifications can lead to enhanced activity.

Antioxidant Properties

Thiazolidines are also noted for their antioxidant capabilities. In vitro studies using DPPH assays have shown that certain thiazolidine derivatives possess strong radical scavenging abilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial effects of thiazolidines have been documented in various studies. Compounds similar to this compound have demonstrated efficacy against both gram-positive and gram-negative bacteria. This activity is often attributed to the ability of thiazolidines to disrupt bacterial cell membranes .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of thiazolidine derivatives, including the one . The findings highlighted:

  • Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction.
  • Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell cycle regulation and apoptosis.
  • Toxicity Assessment : In vivo studies in zebrafish models revealed potential toxic effects at higher concentrations, necessitating careful dosage considerations for therapeutic applications .

Q & A

Q. How can conflicting data on solubility and bioavailability be addressed?

  • Methodology :
  • Solubility screening : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400).
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption.
  • Salt formation : Improve solubility by converting the free base to hydrochloride or sodium salts .

Q. What experimental controls are critical when testing this compound’s stability under physiological conditions?

  • Methodology :
  • Negative controls : Incubate compound in PBS (pH 7.4) at 37°C without enzymes.
  • Enzymatic stability : Add liver microsomes or plasma to assess metabolic degradation.
  • LC-MS/MS monitoring : Quantify parent compound and metabolites over 24 h .

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